7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is an organic compound that belongs to the benzoxadiazole family. This compound is known for its unique structural features, which include a chloro group, a nitro group, and a dimethylamine group attached to a benzoxadiazole ring. It is used in various scientific research applications due to its fluorescent properties and reactivity with amines and thiol compounds.
Scientific Research Applications
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is widely used in scientific research due to its fluorescent properties. It is used as a fluorescent probe for detecting amines and thiol compounds in various biological and chemical assays. The compound is also employed in the synthesis of fluorescent dyes and markers for labeling biomolecules such as proteins and nucleic acids. Additionally, it is used in the development of sensors for detecting environmental pollutants and in the study of enzyme kinetics.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:
Nitration: The process begins with the nitration of 2-amino-5-chlorobenzoxadiazole to introduce the nitro group.
Dimethylation: The nitro compound is then subjected to dimethylation using dimethylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of various substituted benzoxadiazole derivatives.
Reduction: Formation of 7-chloro-N,N-dimethyl-4-amino-2,1,3-benzoxadiazol-5-amine.
Oxidation: Formation of oxidized benzoxadiazole derivatives.
Mechanism of Action
The mechanism of action of 7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with amines and thiol groups. The compound forms highly fluorescent derivatives upon reaction with these groups, which can be detected using fluorescence spectroscopy. The molecular targets include amino acids, peptides, and proteins, where the compound binds to the amino or thiol groups, resulting in a fluorescent signal.
Comparison with Similar Compounds
Similar Compounds
4-chloro-7-nitro-2,1,3-benzoxadiazole: Similar structure but lacks the dimethylamine group.
7-chloro-4-nitro-2,1,3-benzoxadiazole: Similar structure but lacks the N,N-dimethyl group.
4-nitro-2,1,3-benzoxadiazole: Lacks both the chloro and dimethylamine groups.
Uniqueness
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the presence of both the chloro and dimethylamine groups, which enhance its reactivity and fluorescent properties. This makes it a valuable compound for various applications in scientific research, particularly in the fields of chemistry and biology.
Properties
IUPAC Name |
7-chloro-N,N-dimethyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O3/c1-12(2)5-3-4(9)6-7(11-16-10-6)8(5)13(14)15/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQKMMUXBSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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